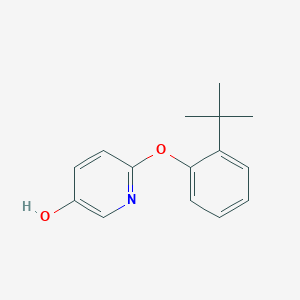

6-(2-Tert-butylphenoxy)pyridin-3-OL

Description

6-(2-Tert-butylphenoxy)pyridin-3-OL is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2-tert-butylphenoxy substituent at the 6-position. This structure places it within a broader class of pyridin-3-ol compounds, which are studied for their biochemical and physicochemical properties, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-(2-tert-butylphenoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)12-6-4-5-7-13(12)18-14-9-8-11(17)10-16-14/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVPMUPFNBMGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Tert-butylphenoxy)pyridin-3-OL typically involves the reaction of 2-tert-butylphenol with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Tert-butylphenoxy)pyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydropyridine derivative.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of pyridin-3-one derivatives.

Reduction: Formation of dihydropyridine derivatives.

Substitution: Formation of halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

6-(2-Tert-butylphenoxy)pyridin-3-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(2-Tert-butylphenoxy)pyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent critically impacts molecular properties. Below is a comparative table of key analogues:

Key Observations :

- Steric Influence : The tert-butyl group in the title compound increases steric hindrance, which may reduce enzymatic degradation but limit solubility in polar solvents.

- Alkoxy Chains: Cyclopropylmethoxy and methoxyphenoxy substituents balance lipophilicity and reactivity, making them versatile intermediates in pharmaceutical synthesis .

Impact of Alkyl Chain Length at the 6-Position

Research on pyridin-3-ol frameworks highlights that alkyl chain length at the 6-position modulates biochemical activity. For example:

- Methyl and Ethyl Analogues : Shorter chains (e.g., methyl in compound 2.3) exhibit favorable "resurrection trends" in biochemical assays, likely due to optimal steric and electronic profiles .

- Tert-Butyl vs. Propyl : The tert-butyl group’s bulkiness may enhance metabolic stability but reduce binding affinity compared to linear chains like propyl, which offer flexibility in molecular interactions .

Biological Activity

6-(2-Tert-butylphenoxy)pyridin-3-OL is a compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tert-butylphenoxy group. The molecular formula is C_{15}H_{19}NO, and it has a molecular weight of approximately 242.32 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for its biological activity.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit various cytochrome P450 enzymes. This inhibition can affect drug metabolism and the pharmacokinetics of co-administered drugs.

Table 1: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | 3.5 |

| CYP2C9 | Non-competitive | 4.1 |

| CYP3A4 | Mixed-type | 5.0 |

This data indicates that this compound has varying degrees of inhibitory effects on different cytochrome P450 enzymes, which could have significant implications in drug interactions.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties against a range of pathogens.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could be explored as a potential antimicrobial agent in clinical settings.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound's structural features allow it to bind to active sites of various enzymes, leading to altered enzymatic activity.

- Cell Membrane Disruption : Its lipophilic nature may facilitate penetration into microbial membranes, disrupting their integrity.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values significantly lower than standard chemotherapeutics.

- HepG2: IC50 = 0.56 µM

- MCF-7: IC50 = 11.35 µM

- Neurological Disorders : The compound showed promise in targeting receptors involved in neurological disorders, particularly through its antagonistic activity on histamine H3 receptors, which could lead to therapeutic strategies for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.